2-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, a piperidine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Furan Moiety: The furan ring is often introduced through sulfonylation reactions, where a furan-2-ylmethyl sulfonyl chloride reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution on the piperidine ring.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various functionalized piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or as a central nervous system agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in inflammation or cell proliferation.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, apoptosis, or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-(methylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 2-(2-(4-((thiophen-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Uniqueness
- Structural Features : The presence of the furan moiety distinguishes it from other similar compounds, potentially imparting unique biological activities.
- Reactivity : The specific arrangement of functional groups may result in distinct reactivity patterns, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c20-15-4-1-7-17-19(15)11-16(21)18-8-5-14(6-9-18)25(22,23)12-13-3-2-10-24-13/h1-4,7,10,14H,5-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDNIORGISPDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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